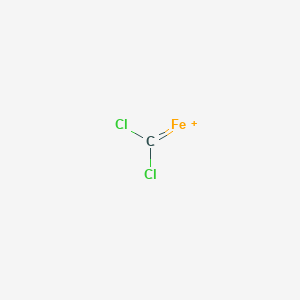
(Dichloromethylidene)iron(1+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Dichloromethylidene)iron(1+) is a coordination compound featuring iron in a unique oxidation state This compound is of interest due to its potential applications in various fields of chemistry and materials science
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Dichloromethylidene)iron(1+) typically involves the reaction of iron precursors with dichloromethylidene-containing reagents under controlled conditions. One common method involves the use of iron(II) chloride and dichloromethylidene precursors in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures (≥100°C) .
Industrial Production Methods: While specific industrial production methods for (Dichloromethylidene)iron(1+) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the compound.
化学反应分析
Types of Reactions: (Dichloromethylidene)iron(1+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iron.
Reduction: It can be reduced to lower oxidation states, often involving electron transfer reagents.
Substitution: Ligand substitution reactions are common, where the dichloromethylidene ligand can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using coordinating solvents like acetonitrile or tetrahydrofuran.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction could produce iron(0) species.
科学研究应用
(Dichloromethylidene)iron(1+) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic transformations, including polymerization and cross-coupling reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of iron metabolism and related disorders.
Industry: It is investigated for its use in materials science, particularly in the development of novel magnetic materials and electronic devices
作用机制
The mechanism by which (Dichloromethylidene)iron(1+) exerts its effects involves coordination chemistry principles. The iron center can undergo various redox reactions, ligand exchanges, and coordination with other molecules. These interactions are mediated by the electronic properties of the dichloromethylidene ligand, which can stabilize different oxidation states of iron and facilitate electron transfer processes .
相似化合物的比较
(Dichloromethylidene)nickel(1+): Similar in structure but with nickel as the central metal.
(Dichloromethylidene)cobalt(1+): Features cobalt instead of iron, with similar reactivity patterns.
(Dichloromethylidene)manganese(1+): Manganese-based analog with distinct redox properties.
Uniqueness: (Dichloromethylidene)iron(1+) is unique due to the specific electronic configuration of iron and its ability to participate in a wide range of chemical reactions. The dichloromethylidene ligand provides a unique stabilization to the iron center, making it distinct from its nickel, cobalt, and manganese counterparts .
属性
CAS 编号 |
90143-34-3 |
|---|---|
分子式 |
CCl2Fe+ |
分子量 |
138.76 g/mol |
IUPAC 名称 |
dichloromethylideneiron(1+) |
InChI |
InChI=1S/CCl2.Fe/c2-1-3;/q;+1 |
InChI 键 |
WJHGKIWUQHRGGE-UHFFFAOYSA-N |
规范 SMILES |
C(=[Fe+])(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-Methylphenyl)[2-(morpholin-4-yl)pyridin-3-yl]methanone](/img/structure/B14373233.png)
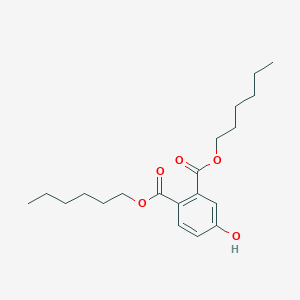
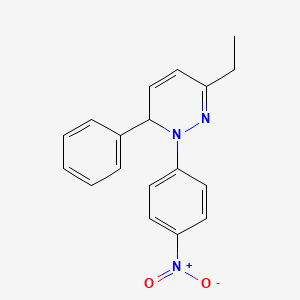
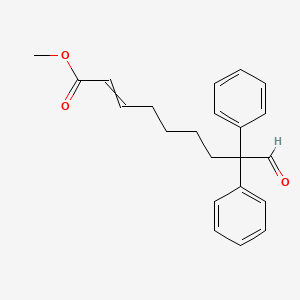
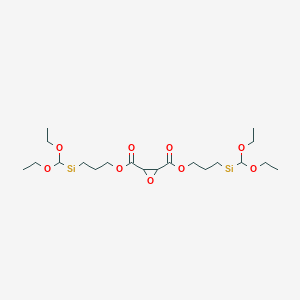
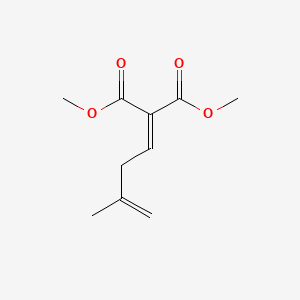
![N-[4-Chloro-2-fluoro-5-(pentyloxy)phenyl]piperidine-1-carboxamide](/img/structure/B14373263.png)

![2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14373271.png)

![1-[(2-Ethenylphenyl)methyl]piperidine](/img/structure/B14373292.png)
![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14373295.png)
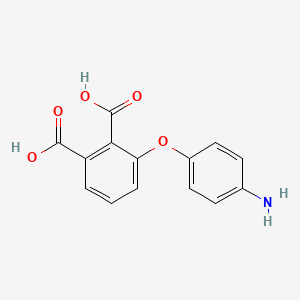
![2,3-Diphenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B14373314.png)
